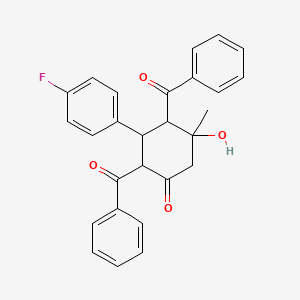
2,4-dibenzoyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dibenzoyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone is a chemical compound that is commonly referred to as EF-24. It is a synthetic curcumin analog that has been extensively studied for its anti-cancer properties. EF-24 has been shown to inhibit the growth of various cancer cells while having minimal effects on normal cells.
Wirkmechanismus
EF-24 exerts its anti-cancer effects by targeting multiple signaling pathways that are involved in cancer cell growth and survival. EF-24 has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. EF-24 also inhibits the STAT3 pathway, which is involved in cancer cell proliferation and survival. Furthermore, EF-24 has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
EF-24 has been shown to have minimal toxicity to normal cells while having potent anti-cancer effects on cancer cells. EF-24 has been shown to induce apoptosis, or programmed cell death, in cancer cells. EF-24 has also been shown to inhibit cancer cell migration and invasion. In addition, EF-24 has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
EF-24 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. EF-24 has been extensively studied for its anti-cancer properties, and there is a wealth of information available on its mechanism of action and effects on cancer cells. However, EF-24 has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its effects on normal cells and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of EF-24. One direction is to investigate its effects on other types of cancer cells, such as ovarian and colon cancer cells. Another direction is to investigate its potential as a sensitizer for immunotherapy. EF-24 has also been shown to have anti-inflammatory effects, and there is potential for it to be used in the treatment of inflammatory diseases such as arthritis. Furthermore, EF-24 has been shown to have anti-aging effects in animal models, and there is potential for it to be used in the development of anti-aging therapies.
Conclusion:
In conclusion, EF-24 is a synthetic curcumin analog that has been extensively studied for its anti-cancer properties. EF-24 has been shown to inhibit the growth of various cancer cells while having minimal effects on normal cells. EF-24 exerts its anti-cancer effects by targeting multiple signaling pathways that are involved in cancer cell growth and survival. EF-24 has several advantages for lab experiments, including its ease of synthesis and extensive research on its effects. There are several future directions for the study of EF-24, including investigating its effects on other types of cancer cells and its potential as an anti-aging therapy.
Synthesemethoden
The synthesis of EF-24 involves a multi-step process that starts with the reaction of 4-fluorobenzaldehyde and acetone to form 4-fluoro-1-phenyl-2-propanone. This intermediate is then reacted with benzoyl chloride in the presence of sodium hydroxide to form 2,4-dibenzoyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
EF-24 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, lung, and pancreatic cancer cells. EF-24 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-cancer properties, EF-24 has been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
2,4-dibenzoyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FO4/c1-27(32)16-21(29)23(25(30)18-8-4-2-5-9-18)22(17-12-14-20(28)15-13-17)24(27)26(31)19-10-6-3-7-11-19/h2-15,22-24,32H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNXADANTWLGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5118669.png)
![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)
![2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5118684.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5118691.png)
![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)
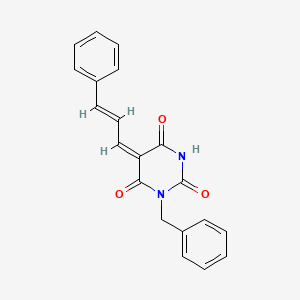
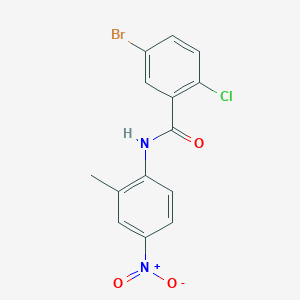
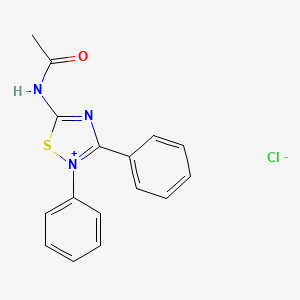
![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5118713.png)
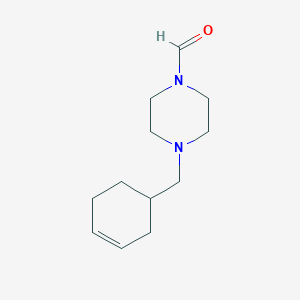
![N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B5118733.png)
![3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B5118737.png)